Recent studies have identified Briciclib's potential in targeting specific molecular subtypes of cancer. Key findings are summarized below.
| Study Context | Cancer Type/Model | Key Findings on Efficacy |
|---|---|---|
| Broad Cancer Cell Line Screening [1] | Mantle cell leukemia, Breast, Gastric, Esophageal cancer cell lines | Inhibited proliferation with GI₅₀ values between 9.8 and 12.2 nM; showed no toxicity to normal endothelial cells. |
| Subtype-Specific Brain Tumor Study [2] [3] | Atypical Teratoid/Rhabdoid Tumor (AT/RT) - MYC subtype | Showed increased activity in a subset of AT/RT-MYC cell lines, suggesting a subtype-specific vulnerability. |
While a specific protocol for this compound was not fully detailed in the search results, the methodologies below are reconstructed from related high-throughput drug screening studies [4] [2] [3] and can serve as a guide for designing experiments.
This protocol is used to determine the compound's GI₅₀ value, which measures the concentration that causes 50% growth inhibition.
This workflow assesses the downstream molecular effects of this compound on its proposed target, eIF4E.
Mechanistic Workflow for this compound Target Analysis
Ribociclib (Kisqali) is an orally bioavailable, selective small-molecule inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). It was approved by the US Food and Drug Administration (FDA) in March 2017 and is a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, used in combination with endocrine therapies such as letrozole or fulvestrant [1] [2] [3]. The development of selective CDK4/6 inhibitors like ribociclib represented a significant advancement from earlier, non-selective CDK inhibitors (e.g., flavopiridol), which were hampered by poor efficacy and dose-limiting toxicities due to off-target effects [2].
The retinoblastoma protein (Rb) pathway is a critical regulator of the cell cycle transition from the G1 phase to the S phase, the point at which a cell becomes committed to division. In a healthy cell, progression is tightly controlled. Mitogenic signals lead to increased levels of D-type cyclins, which form active complexes with CDK4 and CDK6. These active complexes phosphorylate the Rb protein, which initially exists in a hypophosphorylated, active state that binds to and inhibits E2F transcription factors. Upon phosphorylation, Rb releases E2Fs, allowing them to activate the transcription of genes essential for DNA synthesis and cell cycle progression [2].
In many cancers, including HR+ breast cancer, this pathway is dysregulated. This can occur through various mechanisms, such as cyclin D1 overexpression, CDK4/6 amplification, or loss of the tumor suppressor p16 (a natural inhibitor of CDK4/6). This dysregulation leads to constitutive phosphorylation and inactivation of Rb, resulting in uncontrolled cell proliferation [2]. The following diagram illustrates this pathway and ribociclib's site of action.
Ribociclib inhibits the cyclin D-CDK4/6 complex, preventing Rb phosphorylation and G1-S cell cycle progression.
Ribociclib is a selective, ATP-competitive inhibitor of CDK4 and CDK6. By binding to these kinases, it prevents the phosphorylation of the Rb protein. This maintains Rb in its active, hypophosphorylated state, which continues to suppress E2F-mediated transcription. The result is a reversible arrest of the cell cycle in the G1 phase, preventing cellular DNA synthesis and proliferation. In vitro studies have demonstrated that ribociclib decreases Rb phosphorylation, leading to G1 arrest and reduced proliferation in breast cancer models [2] [3]. Its high selectivity for CDK4/6 helps minimize off-target effects and improves its overall safety profile compared to earlier pan-CDK inhibitors.
While ribociclib, palbociclib, and abemaciclib share the same molecular target, key differences in their pharmacology, metabolism, and toxicity profiles exist, which are crucial for researchers and clinicians.
Table 1: Comparative Profile of FDA-Approved CDK4/6 Inhibitors [4]
| Feature | Ribociclib | Palbociclib | Abemaciclib |
|---|---|---|---|
| Primary Molecular Target | CDK4/6 | CDK4/6 | CDK4/6 |
| Metabolism | Primarily by CYP3A4 | Primarily by CYP3A4 (via SULT2A1) | Primarily by CYP3A4 (sensitive substrate) |
| CYP3A4 Inhibition | Strong inhibitor | Not a strong inhibitor | Not a strong inhibitor |
| Transporter Profile | Substrate and potent inhibitor of ABCB1 (P-gp); inhibitor of ABCG2 (BCRP) | Substrate of ABCB1 and ABCG2 | Substrate and inhibitor of ABCB1 and ABCG2 |
| Key Toxicity Concerns | Cardiotoxicity (QTc prolongation), neutropenia | Hematological toxicity (neutropenia) | Gastrointestinal toxicity (diarrhea), neutropenia |
| CNS Penetration | Limited data | Lower (efficient efflux) | Better (less efficient efflux) |
Table 2: Pharmacokinetic Properties of Ribociclib [3] [5]
| Parameter | Value / Characteristics |
|---|---|
| Bioavailability | 65.8% (after a single 600 mg dose) |
| Time to Cmax (Tmax) | 1-4 hours (steady-state) |
| Protein Binding | 70% (concentration-independent) |
| Primary Metabolizing Enzyme | CYP3A4 |
| Major Metabolites | M13 (CCI284, N-hydroxylation), M4 (LEQ803, N-demethylation), M1 (glucuronide) |
| Elimination Half-life | ~32 hours (steady-state in patients with cancer) |
| Route of Excretion | Feces (~81%), Urine (~3%) |
| Apparent Oral Clearance | 25.5 L/h (600 mg dose in advanced cancer) |
Purpose: To demonstrate ribociclib's mechanism of action via inhibition of Rb phosphorylation and induction of G1 cell cycle arrest.
Purpose: To reliably quantify ribociclib concentrations in biological matrices (e.g., plasma, dried blood spots) for pharmacokinetic studies [5].
Despite the efficacy of CDK4/6 inhibitors, resistance inevitably develops. Studies indicate that approximately 20% of HR+ breast cancers exhibit primary resistance, and over 30% develop secondary resistance [4]. Proposed mechanisms include:
Current research focuses on overcoming resistance by combining ribociclib with other targeted agents, such as PI3K inhibitors (e.g., alpelisib) and mTOR inhibitors (e.g., everolimus) [1] [2]. The exploration of CDK4/6 inhibitors in other tumor types and in adjuvant settings for early breast cancer is also an active area of investigation.
Briciclib's mechanism is distinct from direct cyclin-dependent kinase (CDK) inhibitors. It functions by binding to and inhibiting eukaryotic translation initiation factor 4E (eIF4E), a key protein that controls the translation of specific messenger RNAs (mRNAs) into proteins [1] [2]. Many oncogenes, including cyclin D1 and c-Myc, are regulated at the level of translation, which makes eIF4E a target of interest in oncology.
The following diagram illustrates the proposed mechanism of action for this compound based on preclinical data.
The logical workflow for establishing this compound's activity, derived from reported methodologies, involves:
For the practicing researcher, the core quantitative data and general experimental approaches are summarized below.
Table: Summary of this compound's In Vitro Anti-proliferative Activity This table consolidates reported inhibitory data (as IC₅₀ values from a trypan blue exclusion assay) for the parent compound ON-013100 across a panel of cancer cell lines [3]. This compound (ON-014185) is a water-soluble derivative of ON-013100 developed for its potential in targeting eIF4E [1] [2].
| Cancer Cell Line | Reported IC₅₀ (μM) | Cancer Cell Line | Reported IC₅₀ (μM) |
|---|---|---|---|
| DLD-1 (Colorectal) | 0.003 | DU-145 (Prostate) | 0.003 |
| K562 (Leukemia) | 0.004 | MCF7 (Breast) | 0.004 |
| Raji (Lymphoma) | 0.004 | MiaPaCa-2 (Pancreatic) | 0.004 |
| MOLT-4 (Leukemia) | 0.005 | BT-20 (Breast) | 0.01 |
| A549 (Lung) | 0.01 | CCRF-CEM (Leukemia) | 0.009 - 0.01 |
General Cell-Based Experimental Protocol While exact protocols vary, the general workflow based on cited methods is [3] [2]:
This compound represents one approach in a broader field targeting the cyclin D1/CDK4/6/Rb pathway, a critical driver of cell cycle progression. Other strategies include:
It is important to note that this compound is for research use only and its clinical development status is unclear after the termination of its Phase 1 trial (NCT02168725) [1].
The table below summarizes the core characteristics of Briciclib and its active parent compound, ON-013100.
| Feature | This compound (ON-014185) | ON-013100 (Active Compound) |
|---|---|---|
| Role | Prodrug of ON-013100 [1] | Active, parent compound [1] |
| Primary Target | eIF4E (eukaryotic Initiation Factor 4E) [2] [3] | Cell cycle inhibitor; upstream target affecting cyclin D1 [1] |
| Key Mechanism | Binds to/inhibits eIF4E, blocking cap-dependent translation of oncoproteins (e.g., cyclin D1, c-Myc, VEGF) [1] | Induces G2/M phase cell cycle arrest; leads to apoptosis [1] |
| Molecular Formula | C19H23O10PS [2] [3] | C19H22O7S [1] |
| Molecular Weight | 474.42 g/mol [2] [3] | 394.44 g/mol [1] |
| CAS Number | 865783-99-9 [2] [3] | 865783-95-5 [1] |
| Solubility | Water soluble (designed feature) [3] [1] | Soluble in DMSO (≥31 mg/mL) [1] |
| Bioavailability | Orally bioavailable [1] | Information not specified in search results |
This compound, as a prodrug, is converted in the body to its active form, ON-013100. The active compound exerts its anti-cancer effects through a multi-step mechanism, which is visualized in the following pathway diagram:
This diagram illustrates the pathway from prodrug administration to the inhibition of cancer cell proliferation.
The following table compiles key experimental data on the potency and effects of ON-013100 and this compound from in vitro studies.
| Assay Type | Cell Lines / Models | Key Findings & Quantitative Data |
|---|
| In Vitro Proliferation (GI50) | Mantle cell leukemia (EKO-1, MINO), Breast (MCF7, MDA-MB-231), Gastric (AGS), Esophageal (OE19, OE33, FLO-1) [2] [1] | GI50: 6.7 - 12.2 nM • ON-013100: 6.7 - 11.2 nM [1] • this compound: 9.8 - 12.2 nM [2] | | In Vitro Protein Analysis | Breast & Mantle Cell Leukemia (MCL) cell lines [2] | Dose-dependent reduction of cyclin D1 and c-Myc protein levels within 8 hours. | | Cytotoxicity Selectivity | Normal endothelial cells [2] | No toxicity was observed on normal cells, indicating a potential selective anti-cancer effect. | | In Vivo Formulation (this compound) | Animal studies (from supplier data) [3] | Solubility: ≥95 mg/mL in DMSO. In vivo formulation: 4.75 mg/mL (10.01 mM) in 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH2O. |
For researchers aiming to reproduce key findings, here are methodologies for core experiments based on the search results.
This protocol assesses the compound's potency in inhibiting cancer cell growth.
This protocol is used to detect changes in cyclin D1 and c-Myc protein levels.
According to the search results, this compound has entered early-stage clinical trials.
The table below summarizes the key quantitative solubility data for Briciclib, primarily in DMSO, as reported by commercial suppliers and chemical databases.
| Source | Solubility in DMSO | Purity | Note |
|---|---|---|---|
| Selleck Chemicals [1] | 95 mg/mL (200.24 mM) | 99.99% | "Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO." |
| TargetMol [2] | 50 mg/mL (105.39 mM) | 99.84% | "Sonication is recommended." |
| InvivoChem [3] | ≥ 30 mg/mL | ≥98% | - |
For reliable and reproducible experimental results, especially in in vivo studies, this compound often needs to be formulated using specific protocols beyond a pure DMSO solution.
Here is a detailed methodology for preparing a stable, clear solution for administration in animal models, validated by Selleck Chemicals [1]:
Other formulation methods include preparing a homogeneous suspension using a 0.5% carboxymethyl cellulose (CMC-Na) solution at a concentration of ≥5 mg/mL [1], or using a 5% DMSO + 95% corn oil mixture [3] [1].
While the search results do not contain a specific protocol for determining this compound's solubility, the general principles for such experiments are well-established. The isothermal saturation technique is a standard method, as referenced in a study on a different drug [4]. The workflow for this process can be summarized as follows:
> Workflow for determining drug solubility using the isothermal saturation technique. Key steps include equilibrium, separation, and analytical quantification.
Understanding this compound's mechanism highlights why its solubility is a critical parameter for researchers.
The relationship between this compound's solubility, its formulation, and its biological mechanism can be visualized as follows:
> Logical flow from this compound's solubility and formulation to its proposed anticancer mechanism of action via eIF4E inhibition.
In vitro studies demonstrate that Briciclib has potent anti-proliferative activity against a range of cancer cell lines at nanomolar concentrations, with no reported toxicity to normal endothelial cells at these doses [1].
In Vitro Anti-Proliferative Activity (GI₅₀)
| Cancer Type | Cell Lines | GI₅₀ (nM) |
|---|---|---|
| Mantle Cell Leukemia (MCL) | EKO-1, MINO | 9.8 - 12.2 nM [1] |
| Breast Cancer | MCF7, MDA-MB-231 | 9.8 - 12.2 nM [1] |
| Gastric Cancer | AGS | 9.8 - 12.2 nM [1] |
| Esophageal Cancer | OE19, OE33, FLO-1 | 9.8 - 12.2 nM [1] |
This compound treatment also induces a rapid, dose-dependent reduction in cyclin D1 and c-Myc protein levels in breast and MCL cancer cell lines within 8 hours [1].
This compound is a water-soluble derivative and prodrug of ON 013100 [1] [2] [3]. Its proposed mechanism involves direct interaction with eIF4E, a crucial protein that binds to the 5' cap of mRNAs to initiate translation [2]. This process and the inhibitory action of this compound are illustrated below.
This compound inhibits eIF4E, blocking the translation of key oncoproteins and leading to anti-tumor effects.
A 2025 study used a multiparameter cellular morphological profiling approach to investigate this compound's activity, providing a reproducible protocol for similar investigations [4].
Current research, primarily from preclinical models, suggests Briciclib has a dual mechanism of antineoplastic activity, which is summarized in the table below.
| Mechanism | Target | Key Effect | Experimental Context |
|---|---|---|---|
| Inhibition of Cap-Dependent Translation [1] | eIF4E (Eukaryotic Initiation Factor 4E) [2] [1] | Blocks the translation of specific oncogenic mRNAs (e.g., cyclin D1), leading to tumor cell death [1]. | In vitro studies on MCL, gastric, breast, and esophageal cancer cell lines (GI₅₀ = 9.8 - 12.2 nM) [1]. |
| Cell Cycle Arrest [1] | CDK4 (Cyclin-Dependent Kinase 4) and CDK6 [1] | Prevents phosphorylation of the Rb protein, inducing cell cycle arrest at the G1-S checkpoint [1]. | Described in a technical database; requires verification in peer-reviewed literature [1]. |
The following diagram illustrates these two proposed pathways and their downstream effects.
This compound's dual mechanisms of action targeting translation and cell cycle.
One study provided a direct comparison of this compound's efficacy in vivo against inhibitors of other eIF4F complex subunits. The quantitative results are summarized below.
| Compound | Primary Target | Dosage & Administration | Tumor Model | Antitumor Activity | Reference |
|---|---|---|---|---|---|
| This compound | eIF4E [2] | 1.0 mg/kg/qod, i.p. [2] | C57BL/6 orthotopic KDA (immunocompetent) [2] | Limited activity [2] | [2] |
| SBI-0640756 | eIF4G1 [2] | 1.0 mg/kg/qod, i.p. [2] | C57BL/6 orthotopic KDA (immunocompetent) [2] | Significant suppression of tumor growth and extended survival [2] | [2] |
| Silvestrol | eIF4A [2] | 1.0 mg/kg/qod, i.p. [2] | C57BL/6 orthotopic KDA (immunocompetent) [2] | Limited activity [2] | [2] |
The general workflow for the high-content screening assay used in one of the studies, which is representative of methods used in this field, is outlined in the following diagram [3].
A high-content screening workflow for profiling compound effects in 3D models [3].
While full technical protocols are not available in the search results, the methodologies from key studies can be summarized.
According to the available data, the clinical development of this compound appears to be stalled.
The available data presents a complex picture of this compound. Although it is a potent molecule in cell-based assays, its efficacy in complex in vivo models appears limited as a single agent [2]. Its potential might lie in combination therapies. As noted in one source, "It may exhibit synergistic antitumor activity in combination with other chemotherapeutic agents" [1]. Future research should focus on identifying robust predictive biomarkers for patient stratification and exploring effective drug combinations to overcome the limited single-agent activity observed in preclinical models.
Briciclib (also known as ON-014185) is characterized as a small molecule inhibitor that targets the eukaryotic translation initiation factor 4E (eIF4E) [1]. eIF4E is a critical component of the eIF4F complex, which plays a central role in the cap-dependent translation of mRNA, a process often hijacked by cancer cells to synthesize proteins that drive tumor growth and proliferation [2].
The table below summarizes the core mechanistic and phenotypic data from in vitro studies:
| Aspect | Details |
|---|---|
| Primary Target | Eukaryotic Initiation Factor 4E (eIF4E) [3] [1]. |
| Biological Consequence | Inhibition of cap-dependent translation; Reduced expression of key oncoproteins like cyclin D1 and c-Myc [3]. |
| Phenotypic Outcome | Inhibition of cancer cell proliferation [3]. |
| Tested Cell Lines | Mantle cell leukemia (EKO-1, MINO), Breast cancer (MCF7, MDA-MB-231), Gastric cancer (AGS), Esophageal cancer (OE19, OE33, FLO-1) [3]. |
| Reported Potency (GI₅₀) | 9.8 to 12.2 nM across the listed cancer cell lines [3]. |
One study provided a direct comparison of this compound's efficacy against inhibitors of other eIF4F complex subunits (eIF4A and eIF4G1) in a mouse model of pancreatic ductal adenocarcinoma (PDAC). The findings suggest that, at the tested dosage, this compound demonstrated limited anti-tumor activity compared to the eIF4G1 inhibitor [2]. This indicates that among the potential targets within the translation initiation machinery, eIF4G1 might present a more therapeutically vulnerable node in certain cancer contexts.
The following diagram outlines a generalized experimental workflow for investigating the effects of eIF4F complex inhibitors like this compound, synthesizing common approaches from the literature [2] [3] [4]:
Generalized workflow for evaluating eIF4F inhibitors like this compound in vitro.
This compound remains an investigational compound [5]. Its clinical development appears to have been limited, with one listed clinical trial for advanced solid tumors terminated early (NCT02168725) [1].
To find more detailed experimental protocols, I suggest you:
The information below comes from a single study that compared Briciclib against other potential therapeutics. The quantitative data on its performance is summarized in the following table.
| Assay Type | Cell Line / Model | Key Finding on Efficacy | Comparative Context |
|---|---|---|---|
| In Vivo Efficacy | C57BL/6 orthotopic KPC cell-derived allograft (KDA) mice model (Pancreatic Ductal Adenocarcinoma) | Limited anti-tumor activity observed at a dose of 1.0 mg/kg every other day (qod), intraperitoneally (i.p.) [1]. | Under the same experimental conditions, an eIF4G1 inhibitor (SBI-0640756) showed significant tumor suppression, while an eIF4A inhibitor (Silvestrol) also showed limited activity [1]. |
The experimental methodology for this in vivo study was as follows [1]:
This compound is identified in the literature as a selective inhibitor of the eukaryotic initiation factor 4E (eIF4E) [1]. eIF4E is a key subunit of the eIF4F complex, which is crucial for the cap-dependent translation of mRNA, a process often dysregulated in cancer.
The diagram below illustrates this compound's proposed molecular target and a general screening workflow for identifying such compounds.
The following table consolidates the available quantitative data on Briciclib solubility from supplier documentation, which is critical for preparing stock solutions. [1] [2]
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |
|---|---|---|---|
| DMSO | 50 mg/mL [1] to 95 mg/mL [2] | 105.39 mM [1] to 200.24 mM [2] | Recommended solvent; sonication may aid dissolution [1]. |
| Water | Insoluble [2] | - | Not suitable for direct stock preparation. |
| Ethanol | Insoluble [2] | - | Not suitable for direct stock preparation. |
Here is a detailed protocol for preparing a 50 mg/mL stock solution of this compound in DMSO, based on the solubility data. [1]
The insolubility of this compound in water and ethanol necessitates specific formulation strategies for biological experiments. [2]
For Cell-Based Assays: When treating cells, the final concentration of DMSO in the culture medium should typically be kept below 0.1% (v/v) to avoid cytotoxicity. Use the DMSO stock solution to make intermediate dilutions in a buffer or serum-free medium before adding it to cells at the final working concentration.
For Animal Studies: Administering a DMSO stock solution directly to animals is not feasible. One supplier-validated method for in vivo studies involves creating a stable suspension. The recommended formulation is a homogeneous suspension at 5 mg/mL in a 0.5% (w/v) Carboxymethylcellulose Sodium (CMC-Na) solution. [2] This provides a practical vehicle for oral gavage or other routes of administration.
To contextualize your research, the diagram below integrates this compound's reported mechanisms with a potential screening workflow for a drug discovery campaign, illustrating how stock solutions are utilized in practice. [2] [3]
The data and protocols presented here are compiled from supplier documentation and scientific literature. [1] [2] [3]
The table below summarizes the solubility data for this compound from multiple commercial sources.
| Source | Solvent | Solubility (mg/mL) | Solubility (mM) | Note |
|---|---|---|---|---|
| Selleck Chemicals [1] [2] | DMSO | 95 mg/mL | 200.24 mM | In-house tested |
| Selleck Chemicals [1] [2] | Water | Insoluble | - | - |
| Selleck Chemicals [1] [2] | Ethanol | Insoluble | - | - |
| TargetMol [3] | DMSO | 50 mg/mL | 105.39 mM | - |
| BOC Sciences [4] | DMSO | >31 mg/mL | >65.3 mM | - |
| Peptide Database [5] | DMSO | ≥30 mg/mL | ≥63.2 mM | - |
> Important Note: The solubility values reported by different suppliers show variations. This is normal and can be attributed to slight batch-to-batch variations [2]. It is always good practice to confirm the solubility for your specific batch of the compound.
Here are detailed methodologies for preparing this compound stock solutions and in vivo formulations, primarily based on protocols from Selleck Chemicals.
For animal studies, this compound is insoluble in water and requires special formulations. Below are two validated protocols for preparing clear solutions [1] [2].
Formulation 1: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% ddH₂O
Formulation 2: 5% DMSO + 95% Corn Oil
> Critical Protocol Notes: > * Solvent Order: Always add solvents in the specified order [2]. > * Clarification: Ensure the solution is clear at each mixing step before adding the next solvent. Physical methods like vortexing, ultrasound, or a warm water bath can be used to aid dissolution [2]. > * Immediate Use: For optimal results, use the prepared in vivo formulation immediately [1] [2].
This compound (ON-014185) is a water-soluble phosphate ester prodrug of ON-013100 [5] [4]. Its primary mechanism of action involves binding to and inhibiting the eukaryotic translation initiation factor 4E (eIF4E) [1] [5]. This inhibition blocks the cap-dependent translation of key proteins like cyclin D1 and c-MYC, which are crucial for cancer cell proliferation and survival, ultimately leading to tumor cell death [5] [4]. The following diagram illustrates this pathway and this compound's role.
The storage conditions for ribociclib were updated in late 2024 and 2025 to ensure product quality throughout its shelf-life. The changes are summarized in the table below [1] [2].
| Storage Aspect | Previous Guidelines | New Guidelines (2024/2025) |
|---|---|---|
| Storage Condition | Room temperature (detailed specifics not in search results) | Refrigerate at 2°C to 8°C until dispensed [1] [2]. |
| Post-Dispensing | Information not in search results | Can be stored at room temperature for up to 2 months after dispensing [2]. |
| Reason for Change | Information not in search results | To ensure product quality throughout its shelf-life [1]. |
| Drug Effectiveness | Information not in search results | Existing stock kept at room temperature remains safe and effective; follow instructions on carton [1]. |
The search results did not contain detailed experimental protocols for handling ribociclib in a research setting, such as preparation of stock solutions or in vitro assays. The available information primarily concerns the commercial drug's storage.
However, based on the new storage guidelines, the following workflow outlines the key stages for handling ribociclib from manufacturer to experimental use:
The search results are limited for a research context. To find the detailed application notes and protocols you require, I suggest:
The GI50 (Growth Inhibition of 50%) is the concentration of a compound that causes a 50% reduction in net cell growth after a specified exposure time compared to an untreated control [1]. It is a critical parameter in anticancer drug development for comparing compound potency.
You can use several methods to measure cell proliferation for GI50 calculation. The table below compares common assay types:
| Assay Type | Mechanism of Detection | What is Measured | Detection Platform | Key Considerations |
|---|---|---|---|---|
| Metabolic Indicator (MTT) [2] | Reduction of tetrazolium salt to colored formazan by metabolically active cells. | Cellular metabolic activity (reduction potential). | Microplate reader (Absorbance). | Endpoint assay; requires solubilization steps; signal can be influenced by metabolic changes unrelated to proliferation. |
| Metabolic Indicator (Resazurin) [3] | Reduction of resazurin to fluorescent resorufin by living cells. | Cellular metabolic activity (reduction potential). | Microplate reader (Fluorescence or Absorbance). | Can be used for kinetic assays; often more sensitive than MTT. |
| ATP Detection [2] | Luciferase reaction that requires ATP from viable cells. | Cellular ATP levels. | Microplate reader (Luminescence). | Very sensitive; directly correlates with viable cell number; rapid signal loss requires immediate reading. |
| DNA Content (CyQUANT) [4] [3] | Fluorescent dye binding to cellular nucleic acids. | Total cellular DNA content. | Microplate reader (Fluorescence). | Directly proportional to cell number; less influenced by cellular metabolism; requires cell lysis. |
| DNA Synthesis (EdU/BrdU) [3] | Incorporation of thymidine analogs into new DNA during S-phase. | Rate of new DNA synthesis (cells actively proliferating during the pulse). | Flow cytometry, Imaging. | Measures only cells in S-phase; allows for precise cell cycle analysis. |
This protocol can be adapted for testing Briciclib, using a 96-well plate format [5] [2].
The following diagram outlines the logical workflow for a GI50 assay:
The table below summarizes the key mechanistic and cellular-level information available for this compound from the search results.
| Aspect | Available Data |
|---|---|
| Primary Target | Eukaryotic Initiation Factor 4E (eIF4E) [1] [2]. |
| Proposed Mechanism | Inhibits eIF4E, a key part of the eIF4F complex that regulates cap-dependent mRNA translation, thereby reducing synthesis of oncogenic proteins [3] [2]. |
| Reported Cellular Effects | • Dose-dependent reduction of Cyclin D1 and c-Myc protein levels in breast and mantle cell leukemia (MCL) cancer cell lines within 8 hours [1]. • Inhibition of cancer cell proliferation [1] [4]. | | In Vitro Potency (GI50) | 9.8 - 12.2 nM in a panel of cancer cell lines (MCL, breast, gastric, esophageal) [1]. |
The following diagram outlines a general workflow for studying a candidate drug like this compound in a cancer cell line, based on standard laboratory practices. Specific details for this compound (e.g., optimal seeding density, fixation method) are not fully detailed in the available sources.
The search results indicate that This compound is an investigational compound, and detailed protocols are not available in the public domain [4]. To obtain the specific application notes you require, I suggest the following:
The table below summarizes the available quantitative solubility data for Briciclib. A key point is its very low solubility in water and ethanol, making DMSO the primary solvent for preparing concentrated stock solutions [1] [2].
| Solvent | Solubility | Condition/Note |
|---|---|---|
| DMSO | ≥ 31 mg/mL (65.34 mM) [2] | Hygroscopic DMSO reduces solubility; use fresh DMSO. |
| DMSO | 95 mg/mL (200.24 mM) [1] | Moisture-absorbing DMSO reduces solubility; use fresh DMSO. |
| Water | Insoluble [1] | - |
| Ethanol | Insoluble [1] | - |
Protocol: Preparing a 10 mM DMSO Stock Solution [2]
For animal studies, this compound's insolubility in water requires special formulations. The table below lists two validated in vivo formulations from the literature [1].
| Formulation | Final Concentration | Preparation Method Summary |
|---|
| Clear Solution | 4.75 mg/mL (10.01 mM) | 1. Add 50 µL of 95 mg/mL DMSO stock to 400 µL PEG300 and mix. 2. Add 50 µL Tween-80 and mix. 3. Add 500 µL ddH₂O to make 1 mL [1]. | | Homogeneous Suspension | ≥ 5 mg/mL | Mix this compound powder directly with 1% CMC-Na solution to the desired concentration [1]. |
The experimental workflow for moving from in vitro to in vivo studies can be visualized as follows:
Q1: What is the main solubility challenge with this compound? this compound is highly insoluble in water and ethanol. Its primary solvent is DMSO, which itself is highly hygroscopic. Absorbed moisture can cause the compound to precipitate out of solution, so it is critical to use fresh, anhydrous DMSO and store stock solutions properly [1] [2].
Q2: My stock solution precipitated after storage. What should I do? First, gently warm the solution to room temperature and vortex it thoroughly. If precipitation persists, briefly sonicating the solution in a water bath may help. If the compound does not fully go back into solution, the stock is likely compromised and should be discarded. Preparing fresh stock solutions is the most reliable approach [1].
Q3: How do I choose between a clear solution and a suspension for in vivo studies? The choice depends on your experimental goals. Clear solutions (e.g., Formulation 1) are generally preferred for precise dosing and better absorption. Suspensions (e.g., Formulation 3) are a practical alternative when the compound cannot be solubilized sufficiently for the required dose, but may have more variable bioavailability [1].
The table below summarizes the key information available for preparing a this compound stock solution.
| Parameter | Specification |
|---|---|
| Recommended Solvent | DMSO [1] |
| Reported Solubility | 50 mg/mL (105.39 mM) in DMSO [1] |
| Recommended Aiding Method | Sonication [1] |
| Storage Condition | -80°C for 1 year (in solvent) [1] |
Q1: Why did my this compound stock solution precipitate after thawing? Precipitation upon thawing is a common issue with DMSO-based stock solutions. DMSO expands when frozen. If the solution is not thawed uniformly, it can create localized areas of high concentration that exceed the compound's solubility upon warming, leading to crystallization. Repeated freeze-thaw cycles can exacerbate this problem.
Q2: What can I do if my stock solution has precipitated? If you observe precipitation, the first step is to gently rewarm the solution and sonicate it. According to the chemical provider, sonication is recommended to achieve dissolution [1]. Avoid vigorous vortexing, which can introduce bubbles and water vapor from the air. If the precipitate does not dissolve, the solution may have degraded or become contaminated.
Q3: How can I prevent precipitation in the future? The most effective prevention strategy is proper aliquoting and storage.
The following diagram outlines a logical sequence of steps to diagnose and address precipitation in your this compound stock solution.
Briciclib (ON-014185) is an orally bioavailable small molecule and a disodium phosphate ester prodrug of ON 013100, developed to have improved water solubility compared to its active form [1] [2]. Its proposed mechanism of action involves targeting the eukaryotic initiation factor 4E (eIF4E) [1] [2] [3].
Mechanism Diagram: The diagram below illustrates the proposed mechanism of action and the prodrug conversion of this compound based on available literature.
While detailed pharmacokinetic studies are not available in the search results, some key points can be summarized from supplier documentation.
| Aspect | Available Data | Source |
|---|---|---|
| Form | Disodium phosphate ester prodrug (improved water solubility) | [1] |
| Administration | Orally bioavailable | [1] |
| Suggested Solvents | DMSO, Corn oil, specific aqueous formulations with PEG300 & Tween 80 | [1] [2] |
| Suggested In Vivo Formulation | 5% DMSO, 40% PEG300, 5% Tween 80, 50% ddH₂O 5% DMSO, 95% Corn oil | [2] | | Storage (Powder) | -20°C for 3 years | [1] [2] [3] | | Storage (Solution) | -80°C for 6 months; -20°C for 1 month | [1] |
The in vitro data provides a basis for its anticancer activity. Here is a summary of a referenced cell-based assay.
| Parameter | Description |
|---|---|
| Purpose | To determine the concentration of this compound that inhibits 50% of cancer cell proliferation (GI₅₀). |
| Cell Lines | Mantle cell leukemia (JEKO-1, MINO), Breast cancer (MCF7, MDA-MB-231), Gastric cancer (AGS), Esophageal cancer (OE19, OE33, FLO-1). |
| Key Findings | This compound showed GI₅₀ values between 9.8 and 12.2 nM in these cancer cell lines. It also dose-dependently reduced Cyclin D1 and c-Myc protein expression within 8 hours of treatment, with no reported toxicity on normal endothelial cells. |
| Reference | [1] [3] |
Given the lack of direct in vivo stability data, here are some suggested experimental approaches based on general principles and the information available.
The following table summarizes the core parameters from two validated LC-MS/MS methods for quantifying CDK4/6 inhibitors in biological matrices. You can adapt this framework for Briciclib [1] [2].
| Parameter | Method for Multiple Matrices (Plasma & Tissue) [1] | Method for TDM in Human Plasma [2] |
|---|---|---|
| Analytes | Abemaciclib, Palbociclib, Ribociclib | Palbociclib, Ribociclib, Abemaciclib, its metabolites (M2, M20), Letrozole |
| Sample Pretreatment | Protein precipitation with Acetonitrile | Protein precipitation with Methanol |
| Chromatography | C18 column; Gradient elution | Reversed-Phase XBridge BEH C18 column; Pyrrolidine–pyrrolidinium formate buffer (pH 11.3) & Methanol |
| Detection | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) with polarity switching |
| Linear Range | 2–200 ng/mL (for all three drugs) | Palbociclib & Letrozole: 6–300 ng/mL Ribociclib: 120–6000 ng/mL Abemaciclib: 40–800 ng/mL M2 & M20: 20–400 ng/mL | | Key Validation Results | Accuracy & Precision within ±15% (≤15% RSD) | All validation results met regulatory guidelines for linearity, accuracy, precision, etc. |
Here is a question-and-answer guide addressing common problems, informed by general LC-MS and bioassay troubleshooting principles.
Q: What could cause high background noise or interference in my chromatogram?
Q: My analyte appears unstable in solution. How can I improve stability?
Q: I am observing inconsistent results between assay runs. What should I check?
For your technical resources, you can outline a standard development workflow. The following diagram summarizes the key stages.
The workflow for developing a method to quantify drugs like this compound involves three critical stages [1] [2]:
Q1: What is the standard administration route and dosing schedule for ribociclib?
Q2: What factors can cause variable drug exposure in patients, and how can this be managed?
Q3: What are the key pharmacokinetic parameters of ribociclib?
| Parameter | Value | Description |
|---|---|---|
| Administration Route | Oral | Film-coated tablet |
| Bioavailability | 65.8% | Fraction of the oral dose that reaches systemic circulation |
| Tmax (Median) | 2.4 hours | Time to reach maximum plasma concentration |
| Half-life (Mean) | 32.0 hours | Time for plasma concentration to reduce by half |
| Primary Metabolism | Hepatic (≈84%), mostly via CYP3A4 | Main pathway for drug elimination |
| Food Effect | Not clinically relevant | Can be taken with or without food |
| Parameter | Ribociclib | Palbociclib | Abemaciclib | Comment |
|---|---|---|---|---|
| Relative CDK4/6 Inhibition (Cellular) | 8.0-fold | 1.3-fold | 5.5-fold | Fold-inhibition of CDK4 over CDK6 [3] |
| Steady-State Unbound Drug Concentration | High | Normalized to Palbociclib | Low | Based on average unbound concentration; not predictive of clinical efficacy [3] |
Protocol 1: Assessing the Impact of Pharmacogenomics on Ribociclib Metabolism
This protocol is based on the methodology from the LEANORA study [2].
Protocol 2: Using PBPK Modeling to Simulate Dosing in Special Populations
This protocol is adapted from research on abemaciclib, demonstrating a methodology applicable to CDK4/6 inhibitors [4].
The following diagram illustrates the core mechanism of action of ribociclib and the key metabolic and transport pathways that influence its concentration, which are central to the experimental protocols.
Forced degradation studies are essential in drug development. They involve stressing a drug substance under various conditions to identify likely degradation products, determine its inherent stability, and validate stability-indicating analytical methods [1]. This process is a regulatory requirement and provides a roadmap for formulation design, packaging, and storage strategies [1].
The table below summarizes the standard stress conditions used in these studies.
| Stress Condition | Typical Parameters | Purpose & Degradation Pathways |
|---|---|---|
| Acidic Hydrolysis | Strong mineral acids (e.g., HCl) at elevated temperatures [1]. | Targets pH-sensitive regions; breaks esters, lactones, amides via acid-catalyzed hydrolysis; informs stability in stomach acid [1]. |
| Basic Hydrolysis | Strong bases (e.g., NaOH) at elevated temperatures [1]. | Aggressive toward esters, amides, lactones; can cause bond cleavage or rearrangements via nucleophilic attack [1]. |
| Oxidative Degradation | Hydrogen peroxide or radical initiators (e.g., AIBN) [1]. | Common for electron-rich groups (phenols, amines); leads to N-oxide formation, sulfoxidation; assesses impact of excipients or residual peroxides [1]. |
| Thermal (Dry Heat) Degradation | Elevated temperatures (e.g., 50°C, 70°C) in dry state [2]. | Accelerates rearrangements, bond cleavage, oxidation; simulates long-term storage in hot climates or during processing [1]. |
| Humidity-Induced Degradation | High humidity (e.g., 75% relative humidity) and heat [1]. | Evaluates impact of water vapor; facilitates hydrolysis, crystallinity changes, Maillard reactions; guides need for desiccants or moisture-barrier packaging [1]. |
| Photolytic Degradation | Exposure to UV and visible light per ICH Q1B guidelines [2]. | Induces bond cleavage, isomerization; identifies light-sensitive molecules; guides protective packaging (amber vials) [1]. |
This is a generalized protocol for conducting a forced degradation study on a small molecule drug, based on standard scientific practice [3] [1].
Step 1: Study Design
Step 2: Sample Stressing
Step 3: Analysis and Characterization
The workflow for this protocol can be visualized as follows:
What is the average cost and timeline for a forced degradation study in 2025?
Which ICH guidelines govern forced degradation and stability studies?
Are forced degradation studies mandatory for regulatory approval?
How can the cost of forced degradation studies be reduced without compromising quality?
Issue: Inconsistent Degradation Between Batches
Issue: Failure to Achieve Sufficient Degradation (5-20%)
Issue: Poor Mass Balance in Chromatographic Analysis
The following table summarizes the key pharmacokinetic (PK) parameters for ribociclib, as reported in the literature [1] [2]:
| Parameter | Value |
|---|---|
| Mean Half-life (t₁/₂) | 32.0 hours |
| Time to Max Concentration (T_max) | 2.4 hours (median) |
| Oral Bioavailability | 65.8% (at 600 mg dose) |
| Primary Metabolic Pathway | Hepatic metabolism, mostly via Cytochrome P450 3A4 (CYP3A4) |
| Fraction Eliminated via Metabolism | ~84% |
| Recommended Dose | 600 mg once daily, 3 weeks on/1 week off |
| Dose Reductions | 400 mg and 200 mg for management of adverse events |
Based on its pharmacokinetic profile, here are specific issues researchers may encounter when working with ribociclib:
Unexpected Low Plasma Exposure or Short Half-life: If in vivo studies show lower-than-expected plasma concentrations or a shorter half-life, investigate potential drug-drug interactions. Coadministration of strong CYP3A inducers (e.g., rifampin, carbamazepine) can significantly increase ribociclib's metabolism and clearance, reducing its systemic exposure [1] [2]. Verify the subject's concomitant medications.
Unexpected High Plasma Exposure or Toxicity: Conversely, if plasma exposure is too high or signs of toxicity appear, check for concomitant use of strong CYP3A inhibitors (e.g., ketoconazole, clarithromycin). These drugs can decrease ribociclib's metabolism, leading to an accumulation of the drug and increased risk of adverse events such as neutropenia or QTc interval prolongation [1] [2]. Dose interruption or reduction may be required.
Variable Exposure in Preclinical Models: The pharmacokinetics of ribociclib are not significantly impacted by food, mild hepatic impairment, or mild-to-moderate renal impairment [1] [2]. Therefore, these factors are less likely to be primary causes of variability. Focus assessment on drug interaction potential and adherence to the dosing schedule.
Here are methodologies for experiments critical to characterizing a compound like ribociclib:
Determining Plasma Protein Binding (PPB): The PPB ratio is an optimizable parameter for acidic drugs and is typically determined using methods like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) [3] [4]. As illustrated in one study, plasma samples are processed and analyzed via UHPLC-MS/MS to determine the fraction of drug bound to plasma proteins, which influences its volume of distribution and clearance [3].
Identifying Primary Metabolic Enzymes: To identify which cytochrome P450 enzyme is responsible for metabolism, incubate the drug with human liver microsomes or recombinant human P450 enzymes. Use chemical inhibitors or antibodies specific to individual CYP enzymes (like CYP3A4) to observe which one inhibits the formation of major metabolites [5]. As ribociclib is primarily metabolized by CYP3A4, this confirms its role [1] [2].
Figure 1: Ribociclib's pharmacokinetic pathway from administration to elimination.
Figure 2: A logical workflow for troubleshooting variable ribociclib exposure.
Q1: Our lab cannot reproduce the reported cytotoxicity IC₅₀ values for Briciclib. What are the most likely causes? This is a common reproducibility challenge. Key factors to investigate include:
Q2: What are the minimum required details we should document for a this compound in vivo efficacy study? To ensure others can replicate your in vivo work, provide a comprehensive description that includes the table below and the following details:
Q3: We suspect our this compound solution degrades quickly. How can we confirm and address this?
The following table summarizes the top factors that can undermine the reproducibility of scientific experiments, along with recommended solutions.
| Factor | Impact on Reproducibility | Recommended Solution |
|---|---|---|
| Lack of Raw Data & Protocols [1] | Prevents verification of results and re-analysis. | Adopt an Open Science approach; use data repositories to share raw data and detailed methods [2] [1]. |
| Use of Unvalidated Biomaterials [1] | Contaminated or misidentified cell lines/microorganisms yield inconsistent results. | Use authenticated, low-passage cell lines from reputable repositories; regularly test for contaminants [1]. |
| Insufficient Statistical Knowledge [1] | Leads to incorrect data analysis, misinterpretation of results, and poor experimental design. | Train researchers in statistical methods and study design; consult with a statistician early in project planning [1]. |
| Poor Laboratory Practices [1] | Inconsistent techniques and poorly controlled experiments introduce uncontrolled variables. | Implement and enforce Standard Operating Procedures (SOPs) for common tasks and equipment use [1]. |
| Publication Bias (Undervaluing Negative Results) [2] [1] | Creates an incomplete literature; other researchers unknowingly repeat failed experiments. | Publish negative results in dedicated journals or repositories to share valuable information with the scientific community [2] [1]. |
Protocol 1: Pre-registering an Experimental Plan Pre-registration is a powerful tool to enhance the credibility of your research by declaring your hypotheses, methods, and analysis plan before conducting the experiment [2].
Protocol 2: Authentication and Maintenance of Cell Lines for this compound Assays Using validated biological materials is crucial for data reproducibility [1].
The following diagrams, generated using Graphviz, illustrate core concepts for maintaining reproducibility.
Diagram 1: Experimental Reproducibility Workflow This flowchart outlines a robust workflow for planning and executing reproducible experiments, integrating practices like pre-registration and data sharing.
Diagram 2: Factors Affecting Experimental Results This diagram categorizes the major factors that can influence the outcome and reproducibility of a biological experiment, such as those involving this compound.
| Inhibitor Name | Primary Mechanism of Action | Key Characteristics / Experimental Context |
|---|---|---|
| 4EGI-1 | Disrupts eIF4E-eIF4G interaction to inhibit oncoprotein translation [1] [2]. | First small molecule inhibitor of this interaction; binds to a distinct surface site on eIF4E, inducing a conformational change [2]. |
| 4E1RCat | Displaces eIF4G from eIF4E [2]. | Identified via high-throughput screen; no high-resolution structure of the eIF4E complex is available [2]. |
| Compound 094 | Disrupts eIF4E-RBM38 complex to enhance p53 translation [1]. | First-in-class small molecule; acts via a different pathway to increase tumor suppressor expression rather than inhibiting oncogene translation [1]. |
| i4EG-BiP | Inhibits eIF4E-eIF4G interaction [2]. | Binds to a novel internal cavity on eIF4E, different from 4EGI-1's binding site [2]. |
Researchers use several key methods to evaluate the activity and mechanisms of eIF4E inhibitors:
The diagram below illustrates the regulation of eIF4E and the points of action for the documented inhibitors.
The table below summarizes the key efficacy and safety data for the three widely approved CDK4/6 inhibitors from a network meta-analysis of phase 3 randomized clinical trials [1]. Note that the comparisons are against each other, not against chemotherapy.
| CDK4/6 Inhibitor | Comparative Overall Survival (OS) vs. Palbociclib | Key Grade 3-4 Adverse Events (vs. Palbociclib) |
|---|---|---|
| Palbociclib | (Reference) | (Reference) |
| Ribociclib | With AI Backbone: HR 0.79 (95% CI: 0.56-1.14) With Fulvestrant: HR 0.89 (95% CI: 0.60-1.33) | - Significantly less neutropenia (OR <1)
Recent search results highlight a new drug candidate, bireociclib. The data presented below is from clinical trials and should be considered preliminary until Phase 3 results are fully published.
| Attribute | Bireociclib (Phase 1 & 3 Data) |
|---|---|
| Stage of Development | Phase 3 trials ongoing [3] [4] |
| Selectivity | Similar to abemaciclib; stronger selective inhibition of CDK4 over CDK6 [3] |
| Recommended Dosage | Monotherapy (RP2D-S): 480 mg twice daily (BID) Combination Therapy (RP2D-C): 360 mg BID [3] | | Efficacy (Phase 3 Interim) | PFS (with Fulvestrant): 12.94 months vs. 7.29 months for placebo + fulvestrant (HR 0.56; 95% CI: 0.39-0.80) [4] | | Common Adverse Events | Diarrhea, neutropenia, leukopenia, anemia [3] [4] |
To support your research, here are the core methodologies used in the cited studies to generate the comparative data.
The following diagram illustrates the core biological pathway targeted by all CDK4/6 inhibitors, which explains their mechanism and rationale for use in HR+ breast cancer.
The pathway highlights that in hormone receptor-positive (HR+) breast cancer, estrogen signaling drives the expression of Cyclin D. The formation of the active Cyclin D-CDK4/6 complex is the critical event that initiates the phosphorylation of the RB protein, leading to cell cycle progression. CDK4/6 inhibitors act by blocking this complex, thereby inducing cell cycle arrest [6].
When reviewing the data, please consider:
Briciclib (ON-014185) is a water-soluble prodrug of ON-013100, designed to inhibit eukaryotic translation initiation factor 4E (eIF4E) [1] [2] [3]. This mechanism targets cancer cell proliferation and survival pathways as follows:
Key in vitro findings demonstrate this compound's potent anti-proliferative activity across various cancer cell lines [2] [3]:
| Cancer Type | Cell Lines Tested | GI₅₀ (Nanomolar Range) | Key Molecular Effects |
|---|---|---|---|
| Mantle Cell Leukemia (MCL) | EKO-1, MINO | 9.8 - 12.2 nM | Reduction of Cyclin D1 and c-Myc protein levels within 8 hours [2]. |
| Breast Cancer | MCF7, MDA-MB-231 | 9.8 - 12.2 nM | Reduction of Cyclin D1 and c-Myc protein levels within 8 hours [2]. |
| Gastric Cancer | AGS | 9.8 - 12.2 nM | Data specific to proliferation inhibition [3]. |
| Esophageal Cancer | OE19, OE33, FLO-1 | 9.8 - 12.2 nM | Data specific to proliferation inhibition [3]. |
The experimental protocol used in these studies can be summarized as follows [2]:
This compound represents an upstream approach to cell cycle disruption compared to other targeted therapies. The table below contrasts its strategy with direct CDK4/6 inhibitors and a potential approach for RB1-deficient cancers.
| Therapeutic Agent / Class | Primary Molecular Target | Key Mechanism in Cancer | Developmental Status for Solid Tumors |
|---|---|---|---|
| This compound | eIF4E [1] [2] [3] | Blocks cap-dependent translation of oncoproteins like cyclin D1 [2] [3]. | Phase I (Terminated/Suspended) [1] [3]. |
| CDK4/6 Inhibitors (e.g., Ribociclib, Palbociclib) | CDK4 & CDK6 kinases [4] | Directly inhibits CDK4/6, preventing Rb phosphorylation and G1/S cell cycle progression [4]. | Approved & in clinical use (e.g., for breast cancer); multiple active clinical trials [5] [4]. | | MPT Inhibitors (e.g., Tigecycline) | Mitochondrial Protein Translation [4] | Synthetic lethal approach in RB1-deficient tumors; targets a metabolic vulnerability downstream of E2F [4]. | Investigational/Preclinical (identified via drug repurposing screens) [4]. |
This relationship and the points of intervention for these different strategies are shown in the pathway below:
The available information suggests that this compound is no longer under active clinical development for solid tumors. The Phase I trial (NCT02168725) was terminated or suspended [1] [3]. In contrast, several direct CDK4/6 inhibitors have successfully progressed to later-stage trials and clinical approval [5] [4].
This difference in clinical trajectory may be related to:
| Inhibitor Name | Tumor Type Focus | Key Experimental Models | Reported Efficacy (Objective Response Rate - ORR) | Recommended Phase 2 Dose (RP2D) | Notable Safety Profile |
|---|
| Bireociclib | Advanced Solid Tumors (HR+/HER2- Breast Cancer) [1] | Phase 1 clinical trial in humans; monotherapy and combo with endocrine therapy [1] | Monotherapy: 17.5% (ORR) [1] Combo Therapy: 46.3%-57.1% (ORR) [1] | Monotherapy (RP2D-S): 480 mg BID [1] Combo (RP2D-C): 360 mg BID [1] | Diarrhea, neutropenia, leukopenia; manageable safety profile [1] | | Palbociclib | Hematological Malignancies (Preclinical) [2] | In vitro/vivo models of AML, ALL, MCL [2] | MCL Phase 2: 18% Response Rate (2PR+1CR/17pts) [2] | Information Not Specific | Neutropenia (dose-limiting) [2] | | Abemaciclib | Hematological Malignancies (Preclinical) [3] | In vitro resistant cell lines (MCF7, T47D) [3] | Data primarily on resistance mechanisms, not direct efficacy [3] | Information Not Specific | Information Not Specific | | Ribociclib | Hematological Malignancies (Preclinical) [3] | In vitro resistant cell lines (MCF7, T47D) [3] | Data primarily on resistance mechanisms, not direct efficacy [3] | Information Not Specific | Information Not Specific |
The following diagram illustrates the design of the Phase 1 clinical trial that established the safety and efficacy of bireociclib.
For researchers aiming to replicate or analyze these studies, here are the key methodological details.
The activity and resistance mechanisms of CDK4/6 inhibitors can be understood through their core signaling pathway.
This compound was identified as one of many compounds screened for activity against atypical teratoid/rhabdoid tumors (AT/RT) [1].
While direct data on this compound is sparse, research into c-Myc inhibition has advanced significantly. The table below summarizes major classes of c-Myc targeting strategies for comparison.
| Agent / Class | Type / Target | Proposed Mechanism of Action | Key Experimental Findings & Clinical Status |
|---|---|---|---|
| Omomyc (OMO-103) | Mini-protein; Direct inhibitor | Disrupts c-Myc/MAX heterodimerization, blocking DNA binding to E-boxes [2] [3]. | Phase I trial (NCT04808362) completed; showed tumor penetration, disease stabilization, and a 49% tumor reduction in one pancreatic cancer patient [3]. |
| WBC100 | PROTAC Degrader | Binds c-Myc's NLS1-Basic-NLS2 region, recruiting E3 ligase CHIP for proteasomal degradation [3] [4]. | Oral administration regressed c-Myc-overexpressing tumors (AML, pancreatic, gastric) in mouse models. Phase I trial initiated (NCT05100251) [3] [4]. |
| BET Inhibitors (e.g., JQ1) | Indirect inhibitor | Targets BRD4 to prevent its recruitment to acetylated chromatin, downregulating MYC transcription [2] [5]. | Shows robust preclinical efficacy but mixed clinical results (e.g., OTX015). Toxicity and inconsistent MYC suppression correlation noted [3]. |
| CDK9 Inhibitors (e.g., KB-0742, LDC000067) | Indirect inhibitor | Targets CDK9, a regulator of transcriptional elongation, including MYC-driven genes [6] [3]. | LDC000067 inhibited tumor growth in collecting duct carcinoma models [6]. KB-0742 is in Phase I/II trials (NCT04718675) [3]. |
| Early-stage Direct Inhibitors (e.g., 10058-F4) | Small molecule; Direct inhibitor | Binds c-Myc's bHLHZip domain, preventing heterodimerization with Max [5]. | Demonstrates proof-of-concept in vitro but lacks potent in vivo antitumor activity and is not clinically advanced [4] [5]. |
The pathway below outlines a generalized experimental workflow for evaluating c-Myc inhibitors, reflecting methodologies used in the cited research [1] [6] [7].
The search results indicate that this compound is a compound of interest in pre-clinical oncology research, though detailed public data on its c-Myc suppression is not yet available.
The following table summarizes the key quantitative findings from a 2024 real-world head-to-head comparison of these two CDK4/6 inhibitors used with endocrine therapy (ET) in patients with HR-positive, HER2-negative metastatic breast cancer [1].
| Metric | Palbociclib + ET | Ribociclib + ET | Hazard Ratio (HR) |
|---|---|---|---|
| Median Progression-Free Survival (PFS) | 26.7 months | 27.0 months | 1.01 [1] |
| Median Overall Survival (OS) | 42.4 months | 49.3 months | 0.96 [1] |
| Key Subgroup Finding | --- | Trend for longer PFS and OS in patients with Treatment-Free Interval (TFI) < 12 months [1] | --- |
| Side Effects | Comparable side effects were reported for both CDKIs [1] |
The data in the table above was generated using a robust methodological framework, which can serve as a template for validation experiments [1].
CDK4/6 inhibitors like palbociclib and ribociclib work by targeting key signaling pathways that drive cancer cell proliferation. The diagram below illustrates the central mechanism of action and the context of major cancer signaling pathways they interact with.
This diagram shows that CDK4/6 inhibitors act as a central hub, receiving input from major upstream pathways like MAPK and PI3K/AKT/mTOR [2]. By inhibiting CDK4/6, they prevent the phosphorylation of the Rb protein, thereby blocking cell cycle progression from the G1 to the S phase, a critical step for cancer cell proliferation [1].
Given the absence of specific data on "this compound," here are some suggestions for your continued research:
The eIF4F complex is a key regulator of cap-dependent translation and a promising target in cancer therapy. The table below summarizes the available information on several inhibitors that target its different subunits [1].
| Inhibitor Name | Target | Key Characteristics & Findings | Clinical/Preclinical Context |
|---|---|---|---|
| Briciclib | eIF4E | Demonstrated "limited anti-tumor activity" in a preclinical immunocompetent mouse model of pancreatic ductal adenocarcinoma (PDAC). [1] | Preclinical research stage. |
| SBI-0640756 | eIF4G1 | Showed significant suppression of tumor growth and extended survival in a PDAC mouse model, with effects in both cancer cells and the tumor microenvironment. [1] | Preclinical research stage. |
| Ribavirin | eIF4E | An approved antiviral drug that acts as a cap mimic; shown to overcome resistance to the CDK4/6 inhibitor abemaciclib in gastric cancer models. [2] | Approved for antiviral use; investigated for repurposing in cancer therapy. |
| Silvestrol | eIF4A | Showed "limited anti-tumor activity" in the same PDAC mouse model as this compound. [1] | Preclinical research stage. |
The primary evidence for this compound's activity comes from a single in vivo study [1]:
To provide context for how the efficacy of such inhibitors is assessed, the diagram below outlines the eIF4F complex's role and the points targeted by different inhibitors, based on general knowledge of the pathway [3] [4] [5].
A general workflow for in vivo efficacy studies, as referenced in the search results [1] [2], is illustrated below.
The table below summarizes the key differences between palbociclib, ribociclib, and abemaciclib, based on preclinical and clinical studies.
| Feature | Palbociclib | Ribociclib | Abemaciclib |
|---|
| CDK4/6 Inhibitor IC₅₀ (Cell-free assay) | CDK4: 11 nM CDK6: 15 nM [1] | CDK4: 10 nM CDK6: 39 nM [1] | CDK4: 2 nM CDK6: 10 nM [2] [1] | | Primary Targets | CDK4, CDK6 [3] | CDK4, CDK6 [3] | CDK4, CDK6, CDK9, CDK2, CDK5 [3] [1] | | Dosing Schedule | 125 mg once daily, 21 days on/7 days off [3] [2] | 600 mg once daily, 21 days on/7 days off [3] [4] | 150 mg twice daily, continuous dosing [3] [2] | | Half-Life | 29 (±5) hours [3] | 32 hours [3] | 18.3 hours [3] | | Common Grade 3/4 Adverse Events | Neutropenia, Leukopenia [4] [2] | Neutropenia, Elevated Liver Enzymes [3] [4] | Diarrhea, Neutropenia (less frequent) [2] [1] | | Key Trial Data (1L PFS) | PALOMA-2: 24.8 mo (vs 14.5 mo placebo) [2] | MONALEESA-2: Significant PFS improvement [2] | MONARCH-3: Significant PFS improvement [2] |
The core mechanism of CDK4/6 inhibitors is to block the progression of the cell cycle from the G1 phase to the S phase.
The following diagram illustrates this core pathway and the site of inhibitor action.
Regarding your specific interest in this compound:
For researchers aiming to generate comparative data, modern methodologies like the one below could be employed. The referenced study used a kinase-focused compound library, which is the category this compound belongs to, suggesting the feasibility of this approach for direct comparison [6].
Given the lack of publicly available direct comparison data for this compound, you might consider: